molecular formula C6H4Cl2N2O B15159419 N-(3,5-Dichloropyridin-2-yl)formamide CAS No. 713116-92-8

N-(3,5-Dichloropyridin-2-yl)formamide

Cat. No.: B15159419
CAS No.: 713116-92-8
M. Wt: 191.01 g/mol
InChI Key: XAROOCXUVPWBFN-UHFFFAOYSA-N
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Description

N-(3,5-Dichloropyridin-2-yl)formamide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring and a formamide group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichloropyridin-2-yl)formamide typically involves the reaction of 3,5-dichloropyridine with formamide under specific conditions. One common method includes heating 3,5-dichloropyridine with formamide in the presence of a catalyst such as phosphorus oxychloride (POCl3) to facilitate the formation of the formamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichloropyridin-2-yl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

N-(3,5-Dichloropyridin-2-yl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-Dichloropyridin-2-yl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-Dichloropyridin-2-yl)formamide is unique due to the specific positioning of the formamide group, which can influence its reactivity and interactions with other molecules. This unique structure allows for distinct applications in various fields, making it a valuable compound for scientific research .

Properties

CAS No.

713116-92-8

Molecular Formula

C6H4Cl2N2O

Molecular Weight

191.01 g/mol

IUPAC Name

N-(3,5-dichloropyridin-2-yl)formamide

InChI

InChI=1S/C6H4Cl2N2O/c7-4-1-5(8)6(9-2-4)10-3-11/h1-3H,(H,9,10,11)

InChI Key

XAROOCXUVPWBFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)NC=O)Cl

Origin of Product

United States

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